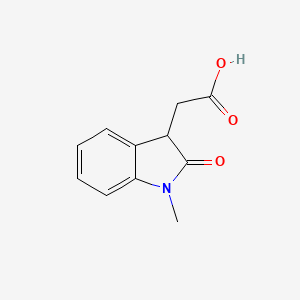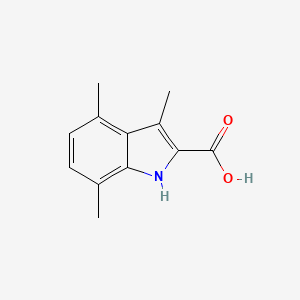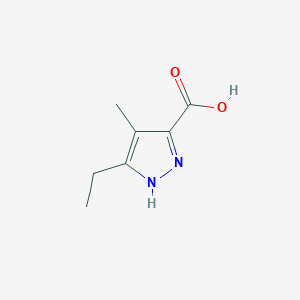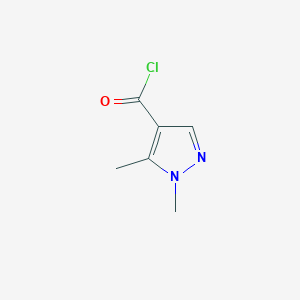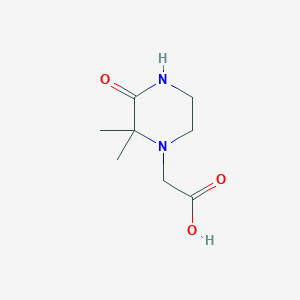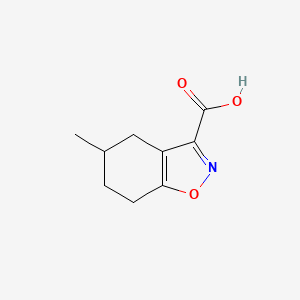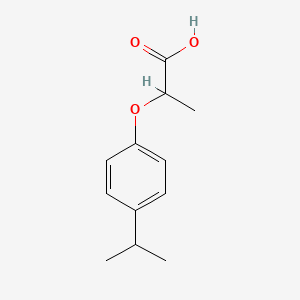
2-(4-Isopropylphenoxy)propanoic acid
Descripción general
Descripción
The compound 2-(4-Isopropylphenoxy)propanoic acid is not directly studied in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to the analysis of similar substances. For instance, reversed-phase high-performance liquid chromatography (HPLC) is a common technique used for the analysis of various propanoic acid derivatives, as seen in the study of 2-(4-isobutylphenyl)propionic acid and the separation of stereo isomers of a methylsulfonyl phenyl propanoic acid derivative . These methods could potentially be adapted for the analysis of 2-(4-Isopropylphenoxy)propanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including C-alkylation and subsequent hydrolysis and oxidation, as described for the synthesis of a methylsulfonyl phenyl propanoic acid derivative . While the exact synthesis route for 2-(4-Isopropylphenoxy)propanoic acid is not provided, similar strategies could be employed, considering the structural similarities.
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. The papers do not directly address the molecular structure of 2-(4-Isopropylphenoxy)propanoic acid, but techniques such as HPLC are often used to infer structural information based on the behavior of compounds under various chromatographic conditions .
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to 2-(4-Isopropylphenoxy)propanoic acid. However, the acid treatment of lignin derivatives to yield diaryl propanones suggests that propanoic acid derivatives can undergo various chemical transformations, which could be relevant when considering the reactivity of 2-(4-Isopropylphenoxy)propanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be deduced from its behavior in analytical techniques. For example, the reversed-phase HPLC method developed for 2-(4-isobutylphenyl)propionic acid and the separation of stereo isomers of a propanoic acid derivative provide insights into the solubility, polarity, and stability of these compounds. Such information could be extrapolated to 2-(4-Isopropylphenoxy)propanoic acid, considering the structural similarities.
Aplicaciones Científicas De Investigación
Enantioselective Syntheses
Research by Hamon et al. (1995) and Hamon et al. (1993) highlights the enantioselective syntheses of ibuprofen and related compounds, which includes 2-(4-Isopropylphenoxy)propanoic acid. They achieved high enantiomeric excess and control of stereochemistry through Sharpless epoxidation and subsequent catalytic hydrogenolysis (Hamon, Massy-Westropp, & Newton, 1995) (Hamon, Massy-Westropp, & Newton, 1993).
One-Pot Synthesis
Faigl and Schlosser (1991) demonstrated a one-pot reaction sequence that leads to the production of 2-(4-isobutylphenyl)propanoic acid, a closely related compound, showcasing an efficient synthesis method (Faigl & Schlosser, 1991).
Adsorption Studies
Kamaraj et al. (2015) explored the adsorption of a similar compound, 2-(2,4-dichlorophenoxy)propanoic acid, using aluminum hydroxides generated through electrochemical methods. This study provides insights into environmental remediation techniques (Kamaraj, Davidson, Sozhan, & Vasudevan, 2015).
Stereoselective Esterification
Pan et al. (1990) investigated the stereoselective esterification of halogen-containing carboxylic acids, including compounds similar to 2-(4-Isopropylphenoxy)propanoic acid. They studied the effects of alcohol chain length on stereoselectivity and reaction rate (Pan, Kawamoto, Fukui, Sonomoto, & Tanaka, 1990).
Mechanochemistry Applications
Andini et al. (2012) conducted studies on the mechanochemistry of ibuprofen, a derivative of 2-(4-Isopropylphenoxy)propanoic acid, providing insights into potential applications in pharmaceutical detoxification and waste management (Andini, Bolognese, Formisano, Manfra, Montagnaro, & Santoro, 2012).
Optically Active Aryloxyphenoxy Propanoic Acids
Fracchiolla et al. (2009) synthesized a series of 2-aryloxy-3-phenyl-propanoic acids, which are structurally related to 2-(4-Isopropylphenoxy)propanoic acid. These compounds were evaluated for potential use as dual agonists with reduced adverse effects, indicating therapeutic applications (Fracchiolla, Laghezza, Piemontese, Tortorella, Mazza, Montanari, Pochetti, Lavecchia, Novellino, Pierno, Conte Camerino, & Loiodice, 2009).
Herbicide Adsorption and Environmental Impact
Research on the adsorption and environmental impact of similar phenoxy acid herbicides provides insights into environmental safety and herbicide management. Studies by Werner, Garratt, and Pigott (2012), and Larsen (1985) delve into these aspects, relevant to the broader class of compounds including 2-(4-Isopropylphenoxy)propanoic acid (Werner, Garratt, & Pigott, 2012) (Larsen, 1985).
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGMFMWLOKZVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390668 | |
| Record name | 2-(4-isopropylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)propanoic acid | |
CAS RN |
237412-04-3 | |
| Record name | 2-(4-isopropylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




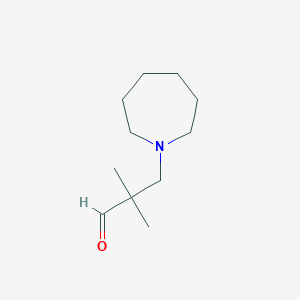
![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)
